

Zandelisib In Vivo Efficacy: A Comparative Analysis of Intermittent versus Continuous Dosing

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of intermittent versus continuous administration of **Zandelisib**, a selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3K δ) pathway.[1] The intermittent dosing regimen for **Zandelisib** has been developed to mitigate immune-related adverse events associated with continuous inhibition of the PI3K δ pathway, while aiming to maintain therapeutic efficacy.[2][3][4] This document synthesizes preclinical and clinical data to offer a comprehensive overview of the two dosing strategies.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from preclinical and clinical studies comparing intermittent and continuous **Zandelisib** administration.

Table 1: Preclinical Efficacy of **Zandelisib** in a SU-DHL-6 Xenograft Model



Parameter	Continuous Dosing	Intermittent Dosing	Source
PI3Kδ Inhibitory Effect (50 mg/kg)	Sustained for 8 hours	Not explicitly stated, but intermittent regimen designed to leverage sustained effects	[2][4]
PI3Kδ Inhibitory Effect (100 mg/kg)	Sustained for 24 hours	Not explicitly stated, but intermittent regimen designed to leverage sustained effects	[2][4]
Anti-tumor Activity	Significant	Maintained	[2][4]

Note: The preclinical data is based on the abstract of a study and specific quantitative comparisons of tumor growth inhibition between continuous and a defined intermittent schedule were not available in the provided search results.

Table 2: Clinical Efficacy of **Zandelisib** in Relapsed or Refractory B-cell Malignancies (Phase 1b Study)



Efficacy Outcome	Continuous Dosing (60 mg daily)	Intermittent Dosing (60 mg, days 1-7 of 28-day cycle after initial daily dosing)	Source
Follicular Lymphoma (FL)			
Objective Response Rate (ORR)	76% (n=25)	79% (monotherapy, n=18), 95% (with rituximab, n=19)	[5]
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)			
Objective Response Rate (ORR)	100% (n=10)	100% (n=10)	[5]
Marginal Zone Lymphoma (MZL)			
Objective Response Rate (ORR)	N/A	100% (with rituximab, n=4)	[5]

Table 3: Safety Profile of **Zandelisib** in Relapsed or Refractory B-cell Malignancies (Phase 1b Study)



Adverse Event (Grade ≥3)	Continuous Dosing	Intermittent Dosing	Source
Any Grade ≥3 AE	76%	44%	[5]
Diarrhea	21%	5%	[5]
Pneumonia	16%	2%	[5]
Colitis	3%	3%	[5]
Alanine Aminotransferase (ALT) Increase	5%	5%	[5]
Neutropenia	11%	17%	[5]
Treatment-Related Serious AEs	21%	8%	[5]

Experimental Protocols Preclinical In Vivo Xenograft Study (SU-DHL-6)

- Objective: To evaluate the in vivo anti-tumor activity and pharmacodynamics of **Zandelisib**.
- Animal Model: Mice bearing SU-DHL-6 B-cell lymphoma tumors.[2][4]
- Drug Administration:
 - Dosing: Zandelisib was administered orally at doses of 50 mg/kg and 100 mg/kg.[2][4]
 - Scheduling: While the abstract implies a comparison, the specific intermittent and continuous schedules used in the preclinical model are not detailed in the available search results. A continuous regimen would typically involve daily administration, while an intermittent schedule could involve several days of treatment followed by a drug-free period.
- · Endpoint Assessment:



- Pharmacodynamics: PI3K δ inhibitory effects were assessed at various time points post-administration (e.g., 8 and 24 hours).[2][4]
- Efficacy: Anti-tumor activity was evaluated, likely through the measurement of tumor volume over time.

Clinical Study: Phase 1b Dose-Escalation and Expansion Trial

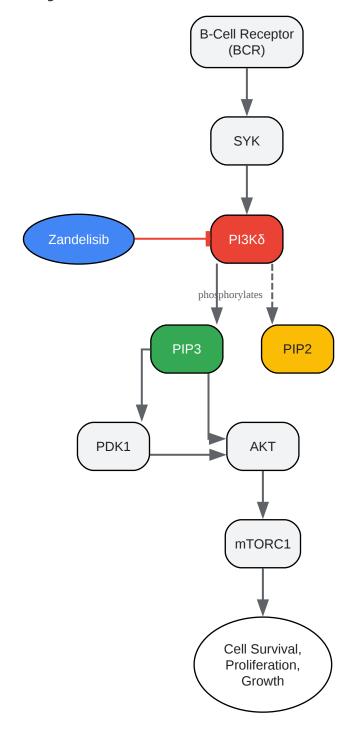
- Objective: To evaluate the safety, tolerability, and anti-tumor activity of **Zandelisib** administered on continuous and intermittent schedules, as monotherapy or with rituximab, in patients with relapsed or refractory B-cell malignancies.
- Patient Population: Adults with relapsed or refractory B-cell malignancies, including follicular lymphoma (FL), chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL), and marginal zone lymphoma (MZL).
- Treatment Regimens:
 - Dose Escalation: Zandelisib was initially evaluated at 60 mg, 120 mg, and 180 mg once daily on a continuous schedule to determine the recommended phase 2 dose (RP2D), which was established as 60 mg daily.[5]
 - Dose Expansion:
 - Continuous Dosing: Zandelisib 60 mg administered orally once daily.
 - Intermittent Dosing: Zandelisib 60 mg administered orally once daily for the first two 28-day cycles, followed by administration on days 1-7 of each subsequent 28-day cycle.[5]
 - Combination Therapy: Some cohorts received Zandelisib in combination with intravenous rituximab.[5]
- Efficacy and Safety Assessments:
 - Efficacy: Tumor response was assessed according to standard criteria for the specific malignancy. Key endpoints included Objective Response Rate (ORR), Duration of



Response (DOR), and Progression-Free Survival (PFS).

 Safety: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

Visualizations Signaling Pathway

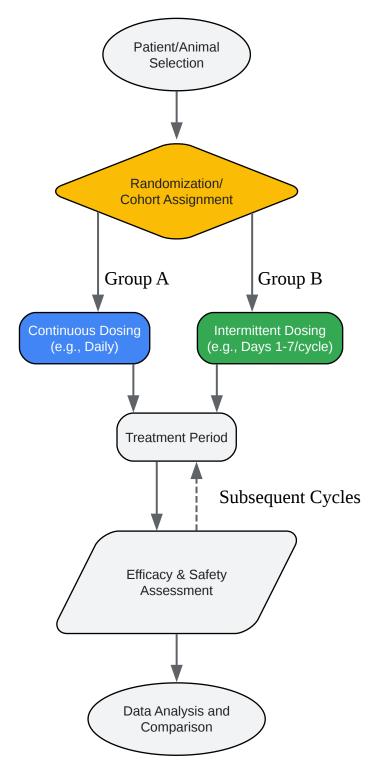




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Caption: PI3K/AKT signaling pathway targeted by Zandelisib.

Experimental Workflow





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Caption: In vivo comparison of dosing regimens.

Conclusion

The available data suggests that an intermittent dosing schedule of **Zandelisib** maintains high efficacy, comparable to that of a continuous dosing regimen, in patients with relapsed or refractory B-cell malignancies.[5] Notably, the intermittent schedule is associated with a more favorable safety profile, with a lower incidence of grade 3 or higher adverse events, particularly diarrhea and pneumonia.[5] Preclinical studies support the rationale for intermittent dosing by demonstrating a sustained inhibitory effect of **Zandelisib** on its target, PI3K δ .[2][4] These findings have led to the adoption of the intermittent dosing strategy in ongoing and future clinical trials of **Zandelisib**.

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